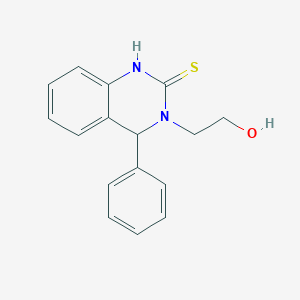
3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with a hydroxyethyl group at the 3-position and a phenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and thionation. One common method involves the reaction of 2-aminobenzamide with benzaldehyde in the presence of a base, followed by treatment with carbon disulfide to introduce the thione group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione.
Reduction: Formation of 3-(2-hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thiol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl and thione groups can participate in hydrophobic interactions and covalent bonding, respectively. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethyl)-2,4-(1H,3H)-quinazoline-dione: Similar structure but with a dione group instead of a thione group.
3-(2-Hydroxyethylamino)quinoline-2,4(1H,3H)-dione: Contains an amino group instead of a phenyl group.
Uniqueness
3-(2-Hydroxyethyl)-4-phenyl-3,4-dihydroquinazoline-2(1H)-thione is unique due to the presence of both a hydroxyethyl group and a thione group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications and applications in various fields .
Properties
CAS No. |
67396-97-8 |
|---|---|
Molecular Formula |
C16H16N2OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-4-phenyl-1,4-dihydroquinazoline-2-thione |
InChI |
InChI=1S/C16H16N2OS/c19-11-10-18-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)17-16(18)20/h1-9,15,19H,10-11H2,(H,17,20) |
InChI Key |
RBPYFPBNQUQBQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(=S)N2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




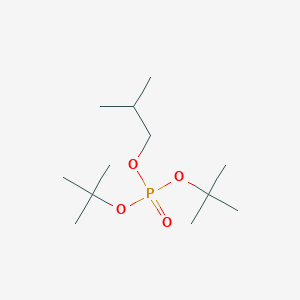
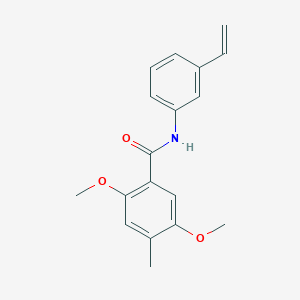
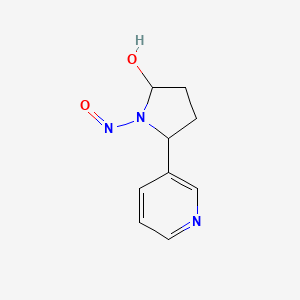
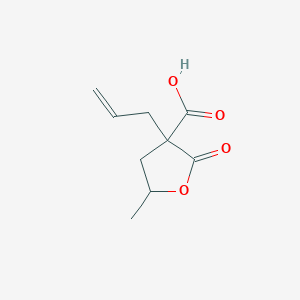
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
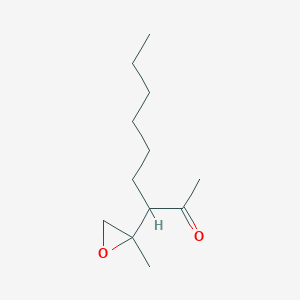
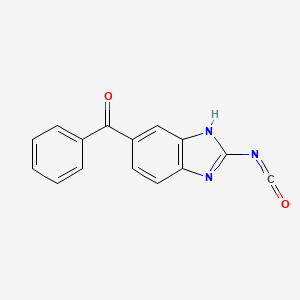
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
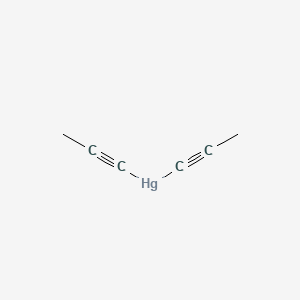
![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)


